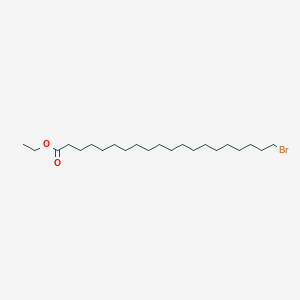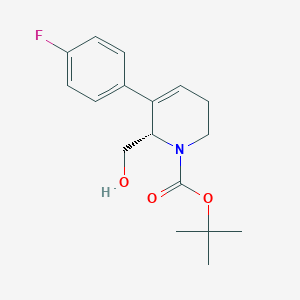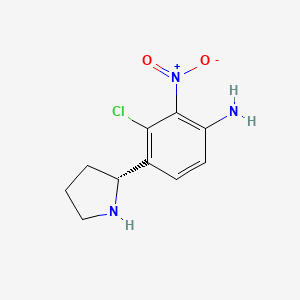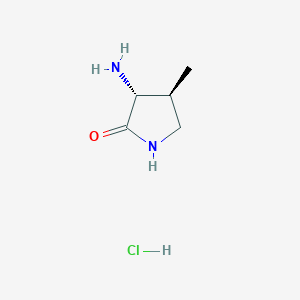
3-(Azetidin-3-yloxy)-1-methylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azetidin-3-yloxy)-1-methylpyrrolidine is a heterocyclic compound that features both azetidine and pyrrolidine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The azetidine ring, a four-membered nitrogen-containing ring, is known for its strain and reactivity, while the pyrrolidine ring, a five-membered nitrogen-containing ring, is a common motif in many natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yloxy)-1-methylpyrrolidine typically involves the formation of the azetidine ring followed by its attachment to the pyrrolidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials are often sourced in bulk, and the reactions are carefully monitored to maintain product purity and minimize by-products.
化学反应分析
Types of Reactions
3-(Azetidin-3-yloxy)-1-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction can lead to the formation of secondary or tertiary amines
科学研究应用
3-(Azetidin-3-yloxy)-1-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3-(Azetidin-3-yloxy)-1-methylpyrrolidine involves its interaction with specific molecular targets. The azetidine ring’s strain makes it highly reactive, allowing it to interact with enzymes and receptors in biological systems. This interaction can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
3-(Azetidin-3-yloxy)pyridine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
3-(Azetidin-3-yloxy)-1,2-oxazole: Contains an oxazole ring, offering different reactivity and biological properties.
Uniqueness
3-(Azetidin-3-yloxy)-1-methylpyrrolidine is unique due to the combination of the azetidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential as a versatile building block in synthetic chemistry and drug development .
属性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC 名称 |
3-(azetidin-3-yloxy)-1-methylpyrrolidine |
InChI |
InChI=1S/C8H16N2O/c1-10-3-2-7(6-10)11-8-4-9-5-8/h7-9H,2-6H2,1H3 |
InChI 键 |
HRMBQJBBWIQHIH-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1)OC2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


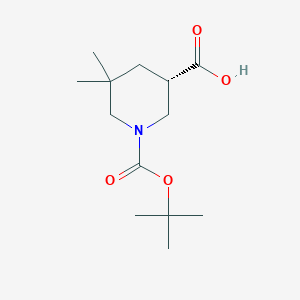
![(R)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride](/img/structure/B13330427.png)
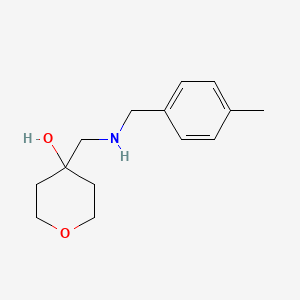
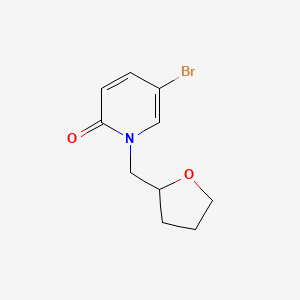
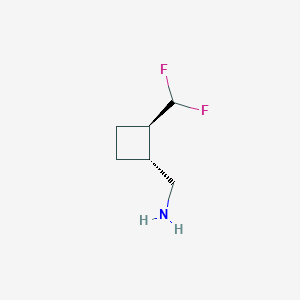
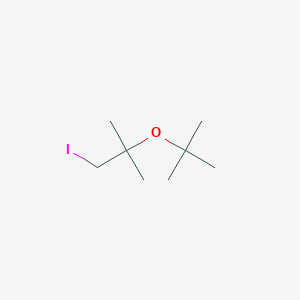
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13330466.png)

